molecular formula C19H12ClN3O B2739065 3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide CAS No. 496021-86-4

3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide

Cat. No.: B2739065
CAS No.: 496021-86-4
M. Wt: 333.78
InChI Key: VBZAUMSXAODTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a quinolinyl group, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with malononitrile to form (E)-2-cyano-3-(2-chlorophenyl)acrylic acid. This intermediate is then reacted with quinoline-5-amine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(2-chlorophenyl)-2-cyano-N-(quinolin-5-yl)prop-2-enamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O/c20-16-7-2-1-5-13(16)11-14(12-21)19(24)23-18-9-3-8-17-15(18)6-4-10-22-17/h1-11H,(H,23,24)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZAUMSXAODTLH-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=C2C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.